TAMRA phosphoramidite, 5-isomer
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Overview
Description
TAMRA phosphoramidite, 5-isomer: is a derivative of carboxytetramethylrhodamine, a xanthene dye from the rhodamine family. This compound is primarily used for the synthesis of oligonucleotides that are 5’-labeled with TAMRA. The dye emits in the orange spectrum range, with a maximum emission at 563 nm. It is commonly used as a FRET-acceptor and quencher in combination with fluorescein (FAM) due to the significant overlap in their spectra.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA phosphoramidite, 5-isomer involves the reaction of carboxytetramethylrhodamine with phosphoramidite reagents. The coupling reaction typically takes around 7.5 minutes. The deprotection of the labeled oligonucleotide is achieved using a mixture of tert-butylamine, methanol, and water in a ratio of 1:1:3 at 60°C for 6 hours.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: : TAMRA phosphoramidite, 5-isomer undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophilic reagents such as NHS esters and epoxides.
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS esters and epoxides, typically carried out in organic solvents.
Click Chemistry: Copper catalysts are used along with azides and alkynes.
Major Products: : The major products formed from these reactions are labeled oligonucleotides and conjugates with various biomolecules .
Scientific Research Applications
TAMRA phosphoramidite, 5-isomer has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of dual-labeled probes for quantitative PCR and fragment analysis.
Biology: Employed in fluorescence resonance energy transfer (FRET) studies and as a fluorescent marker in various biological assays.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of TAMRA phosphoramidite, 5-isomer involves its role as a fluorescent dye. It absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and measured. This property makes it useful in FRET studies, where it acts as an energy acceptor from a donor fluorophore like fluorescein. The molecular targets and pathways involved include the oligonucleotides and biomolecules to which it is conjugated.
Comparison with Similar Compounds
Similar Compounds
TAMRA phosphoramidite, 6-isomer: Another isomer of TAMRA used for similar applications.
TAMRA NHS ester, 5-isomer: Used for labeling amine groups of proteins and peptides.
TAMRA azide, 5-isomer: Used in click chemistry reactions.
Uniqueness: : TAMRA phosphoramidite, 5-isomer is unique due to its specific emission properties and its stability under certain deprotection conditions. It is particularly useful in the synthesis of 5’-labeled oligonucleotides for quantitative PCR and other molecular biology applications.
Properties
Molecular Formula |
C40H50N5O6P |
---|---|
Molecular Weight |
727.8 g/mol |
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C40H50N5O6P/c1-25(2)45(26(3)4)52(48-21-9-20-41)51-31-15-11-28(12-16-31)42-38(46)27-10-17-33-32(22-27)39(47)50-40(33)34-18-13-29(43(5)6)23-36(34)49-37-24-30(44(7)8)14-19-35(37)40/h10,13-14,17-19,22-26,28,31H,9,11-12,15-16,21H2,1-8H3,(H,42,46) |
InChI Key |
ZHZWFIMSTLVPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Origin of Product |
United States |
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